molecular formula C20H18N2O3S2 B2706588 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide CAS No. 1005299-36-4

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide

Cat. No. B2706588
CAS RN: 1005299-36-4
M. Wt: 398.5
InChI Key: DCODLXVOXPEJRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 was proposed . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs) , similar in structure due to the presence of a benzene ring, have been utilized in supramolecular chemistry for their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. These structures have applications in nanotechnology and polymer processing, benefiting from the detailed understanding of their assembly behavior (Cantekin, de Greef, & Palmans, 2012).

Corrosion Inhibition

Quinoline derivatives have shown effectiveness as anticorrosive materials, particularly in protecting metallic surfaces from corrosion. The high electron density of quinoline derivatives allows them to adsorb on metallic surfaces and form stable chelating complexes, which can be related to the potential applications of the compound due to its quinoline moiety (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

Quinoxaline derivatives , structurally related due to the presence of aromatic and nitrogen-containing rings, have been explored for various biomedical applications, including antimicrobial activities and chronic disease treatment. The versatility of quinoxaline derivatives in synthesis allows for a wide range of applications, suggesting that structurally similar compounds might also have significant therapeutic potential (Pereira et al., 2015).

Organic Synthesis and Material Science

Thiophene derivatives are crucial in organic synthesis and material science for their electronic properties and applications in organic materials. The presence of a thiophene moiety in N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide suggests potential applications in developing novel materials with specific electronic properties (Xuan, 2020).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-11-10-15-6-4-12-22(18(15)14-16)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCODLXVOXPEJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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